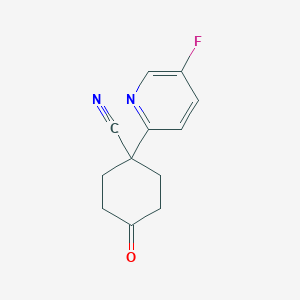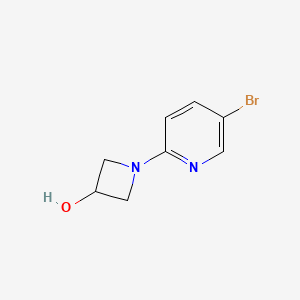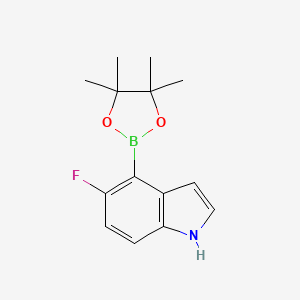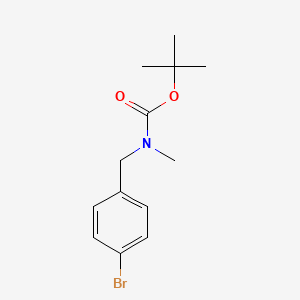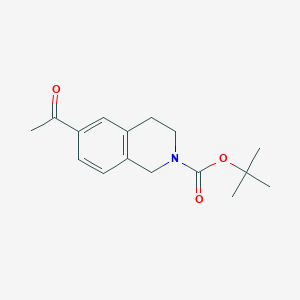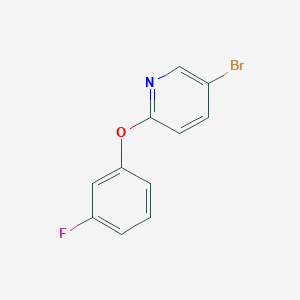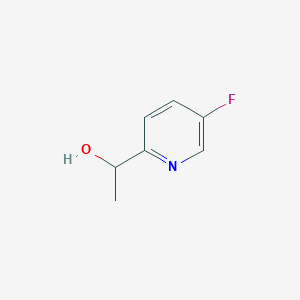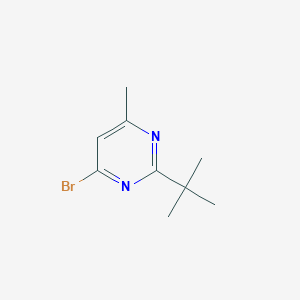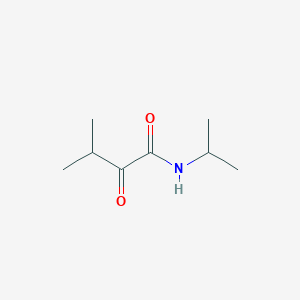
3-methyl-2-oxo-N-(propan-2-yl)butanamide
Overview
Description
“3-methyl-2-oxo-N-(propan-2-yl)butanamide” is a chemical compound with the CAS Number: 98552-48-8 . It has a molecular weight of 157.21 and its IUPAC name is N-isopropyl-3-methyl-2-oxobutanamide .
Molecular Structure Analysis
The InChI code for “3-methyl-2-oxo-N-(propan-2-yl)butanamide” is 1S/C8H15NO2/c1-5(2)7(10)8(11)9-6(3)4/h5-6H,1-4H3,(H,9,11) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“3-methyl-2-oxo-N-(propan-2-yl)butanamide” is a powder with a melting point of 34-35 degrees Celsius .
Scientific Research Applications
Enantioselective Bioreduction
- Field : Biochemistry .
- Application : “3-methyl-2-oxo-N-(propan-2-yl)butanamide” is used in the process of enantioselective bioreduction . This process is important in the production of chiral molecules, which are key components in many pharmaceuticals .
- Method : The biotransformation was carried out at 30°C in a potassium phosphate buffer containing the substrate, cell dry weight (CDW), and glucose . The mixture was shaken at 230 rpm for 48 hours .
- Results : The product reached >99.5% enantiomeric excess (ee) with a rate of formation similar to those measured with lower substrate concentrations .
Synthesis of Imidazole Containing Compounds
- Field : Organic Chemistry .
- Application : “3-methyl-2-oxo-N-(propan-2-yl)butanamide” might be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
- Method : The specific methods of application or experimental procedures for this application are not provided in the available resources .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Potential Use in Drug Synthesis
- Field : Pharmaceutical Chemistry .
- Application : “3-methyl-2-oxo-N-(propan-2-yl)butanamide” might be used in the synthesis of certain drugs . However, the specific drugs or the role of “3-methyl-2-oxo-N-(propan-2-yl)butanamide” in their synthesis is not specified in the available resources .
- Method : The specific methods of application or experimental procedures for this application are not provided in the available resources .
- Results : The results or outcomes obtained from this application are not provided in the available resources .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-methyl-2-oxo-N-propan-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)7(10)8(11)9-6(3)4/h5-6H,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMOQIJIYDHKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-oxo-N-(propan-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



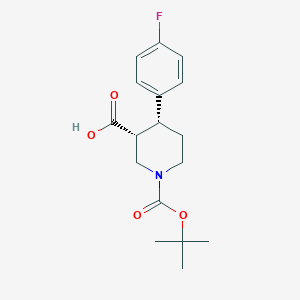
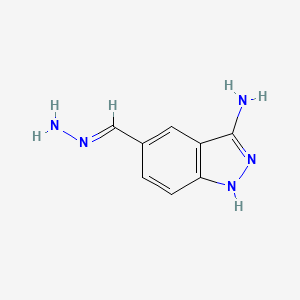
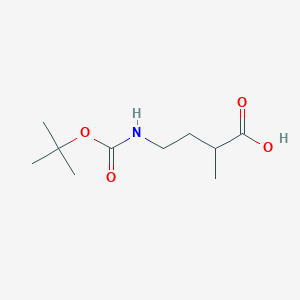
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)
